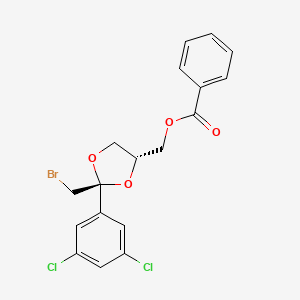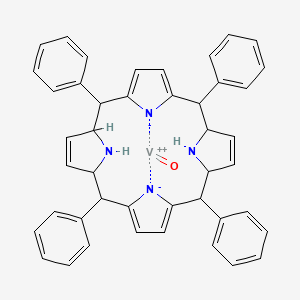
oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of metalloporphyrins. This compound is characterized by the presence of a vanadium ion coordinated to a tetraphenylporphyrin ligand. Metalloporphyrins are known for their diverse applications in various fields, including catalysis, materials science, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of vanadyl sulfate with tetraphenylporphyrin under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the mixture is refluxed for several hours to ensure complete coordination of the vanadium ion to the porphyrin ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various types of chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation reactions, leading to the formation of higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, which can be useful in catalytic applications.
Substitution: Ligand substitution reactions can occur, where the tetraphenylporphyrin ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under ambient conditions, although some may require elevated temperatures or pressures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxovanadium(V) species, while reduction reactions can produce vanadium(III) complexes .
科学研究应用
Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: It is employed in the development of advanced materials, such as thin films and nanostructures, for electronic and photonic applications.
Medicine: The compound has potential therapeutic applications, particularly in the field of photodynamic therapy for cancer treatment.
Environmental Science: It is used in the detection and removal of pollutants from the environment.
作用机制
The mechanism of action of oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves the interaction of the vanadium center with various molecular targets. The vanadium ion can undergo redox reactions, which can generate reactive oxygen species (ROS) that are capable of inducing oxidative stress in cells. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS that can kill cancer cells .
相似化合物的比较
Similar Compounds
Vanadyl meso-tetraphenylporphine: Similar in structure but with different oxidation states and reactivity.
Zinc tetraphenylporphyrin: Contains zinc instead of vanadium, with different catalytic and photophysical properties.
Iron tetraphenylporphyrin: Contains iron, commonly used in heme proteins and has different biological applications.
Uniqueness
Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to its specific redox properties and ability to generate reactive oxygen species. These characteristics make it particularly valuable in catalytic and therapeutic applications .
属性
分子式 |
C44H38N4OV |
|---|---|
分子量 |
689.7 g/mol |
IUPAC 名称 |
oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28,33,35,38,40-45,48H;;/q-2;;+2 |
InChI 键 |
PVZWGIZMCAARHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.O=[V+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)
![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)

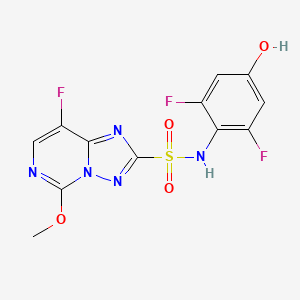

![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
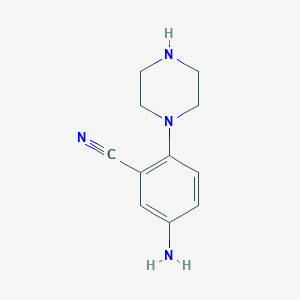
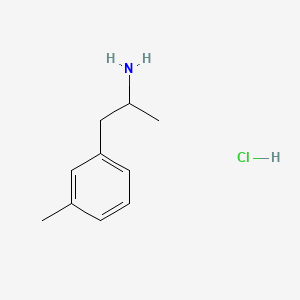
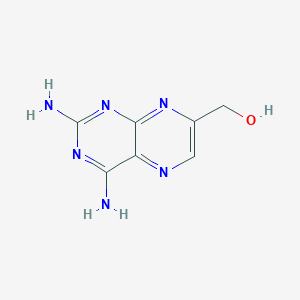
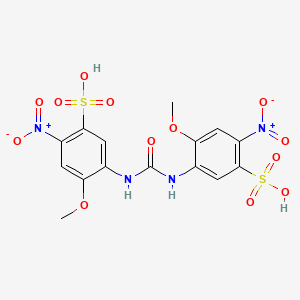
![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)
